4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide
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Overview
Description
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETP-101 and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing different moieties, aimed at investigating their antimicrobial, antilipase, and antiurease activities. Although this study did not directly mention the specific compound , it provides context on the methodology that could be applicable for synthesizing related compounds and evaluating their biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Tuberculostatic Activity of Derivatives
Another study by Foks et al. (2004) explored the synthesis and tuberculostatic activity of certain derivatives, offering insights into the structural modifications and biological evaluations that could be relevant for compounds like "4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide." This research highlights the potential for developing novel treatments for tuberculosis through chemical synthesis and modification (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Anti-Inflammatory and Analgesic Agents
Research on novel compounds derived from visnaginone and khellinone, aiming at their application as anti-inflammatory and analgesic agents, was conducted by Abu‐Hashem et al. (2020). Such studies indicate the broader pharmacological potential of structurally similar compounds in managing pain and inflammation, providing a foundation for further research into related chemical entities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of New Amides
The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment highlights the versatility of piperazine derivatives in drug development. Koroleva et al. (2011) explored this area, which may relate to the synthesis and potential applications of "this compound" in various therapeutic areas (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of receptor activity, or interference with signal transduction pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2/c1-3-18-17(25)23-11-9-22(10-12-23)13-16-19-20-21-24(16)14-5-7-15(8-6-14)26-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPZOPMMDVZNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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